

# Butonitazene chemical structure and synthesis pathway

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An In-depth Technical Guide on the Chemical Structure and Synthesis Pathway of **Butonitazene** 

#### Introduction

**Butonitazene**, also known as butoxynitazene, is a synthetic opioid belonging to the benzimidazole class of compounds.[1] First synthesized in the late 1950s during research into novel analgesics, it has no approved medical use.[1][2] Structurally similar to other potent opioids like etonitazene and isotonitazene, **Butonitazene** has emerged as a compound of interest for researchers, forensic scientists, and drug development professionals due to its high potency and presence in the illicit drug market.[3][4] This document provides a detailed overview of its chemical structure, synthesis pathways, pharmacological properties, and analytical methodologies.

#### **Chemical Structure**

**Butonitazene** is chemically designated as 2-(2-(4-butoxybenzyl)-5-nitro-1H-benzimidazol-1-yl)-N,N-diethylethan-1-amine.[1] Its molecular structure consists of a 2-benzylbenzimidazole core, which is characteristic of the "nitazene" subclass of opioids.[3] Key structural features include a nitro group at the 5-position of the benzimidazole ring and a butoxy substituent on the benzyl moiety.[1] The molecule does not possess any stereoisomers.[1]

Chemical Identifiers:



IUPAC Name: 2-[2-[(4-butoxyphenyl)methyl]-5-nitro-1H-benzimidazol-1-yl]-N,N-diethylethanamine[5]

Molecular Formula: C24H32N4O3[5][6]

Molecular Weight: 424.5 g/mol [3][5]

CAS Number: 95810-54-1[3][5][6]

Caption: Chemical structure of **Butonitazene**.

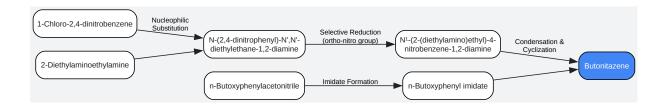
# **Synthesis Pathway**

The synthesis of **Butonitazene** can be accomplished through several routes, with a common pathway involving a three-step process starting from 1-chloro-2,4-dinitrobenzene.[1][7] This synthesis is considered relatively straightforward and does not require precursors that are strictly regulated.[7]

Step 1: Nucleophilic Substitution The synthesis begins with the nucleophilic substitution of the activated chlorine atom on 1-chloro-2,4-dinitrobenzene with 2-diethylaminoethylamine.[1][7]

Step 2: Selective Reduction Following the substitution, the nitro group at the ortho position to the newly formed amine is selectively reduced to an amino group, yielding an orthophenylenediamine derivative.[1][7]

Step 3: Condensation and Cyclization The final step involves the condensation of the orthophenylenediamine intermediate with n-butoxyphenyl imidate. The imidate is typically prepared from the corresponding n-butoxyphenylacetonitrile derivative. This reaction forms the benzimidazole ring and yields the final product, **Butonitazene**.[1][7]



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Caption: General synthesis pathway for **Butonitazene**.

# Experimental Protocols Synthesis of Butonitazene (General Protocol)

The following is a generalized experimental protocol based on the described synthesis pathway.[1][7][8]

- Preparation of N-(2,4-dinitrophenyl)-N',N'-diethylethane-1,2-diamine:
  - Dissolve 1-chloro-2,4-dinitrobenzene in a suitable solvent (e.g., ethanol).
  - Add 2-diethylaminoethylamine to the solution.
  - Heat the mixture under reflux for a specified period to facilitate the nucleophilic substitution reaction.
  - After cooling, the product can be isolated and purified.
- Selective Reduction to form N¹-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine:
  - The dinitro compound from the previous step is dissolved in a suitable solvent (e.g., methanol).
  - A reducing agent, such as sodium sulfide or through catalytic hydrogenation, is used to selectively reduce the ortho-nitro group.
  - The reaction is monitored until the selective reduction is complete.
  - The resulting ortho-phenylenediamine derivative is then isolated and purified.
- Condensation to form Butonitazene:
  - The n-butoxyphenyl imidate is first prepared by treating n-butoxyphenylacetonitrile with an alcohol (e.g., ethanol) in the presence of a strong acid like hydrogen chloride.
  - The isolated ortho-phenylenediamine derivative is then reacted with the n-butoxyphenyl imidate in a suitable solvent.



- The condensation reaction is typically heated to drive the formation of the benzimidazole ring.
- The final product, **Butonitazene**, is then isolated, often as a hydrochloride salt, and purified through recrystallization.[8]

### **Analytical Methodology: LC-QTOF-MS**

A common method for the identification and confirmation of **Butonitazene** in biological and seized samples is Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[3]

- Sample Preparation: Samples, such as blood or urine extracts, may be analyzed directly without extensive preparation.[3]
- Instrumentation: A UHPLC system coupled to a QTOF mass spectrometer.[3]
- Chromatographic Conditions:
  - Column: A reverse-phase column, such as a Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 μm), is typically used.[3]
  - Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate, pH 3.0) and an organic component (e.g., methanol or acetonitrile).[3]
  - Gradient Program: A typical gradient might start with a high aqueous percentage, ramping up to a high organic percentage over several minutes to elute the analyte.[3]
  - Injection Volume: 10 μL.[3]
- Mass Spectrometry Parameters:
  - Ionization Mode: Electrospray ionization (ESI) in positive mode.
  - Scan Range: A TOF MS scan range of 100-510 Da is appropriate to detect the protonated molecule [M+H]<sup>+</sup> of **Butonitazene** (exact mass: 425.2547).[3]



 Data Analysis: Identification is confirmed by comparing the retention time and the mass spectral data (including the accurate mass of the parent ion and its fragmentation pattern) with an acquired reference standard.[3]

## **Pharmacological Profile**

**Butonitazene** is a potent opioid agonist that primarily interacts with the  $\mu$ -opioid receptor (MOR).[1][7] Its pharmacological effects are similar to those of other opioids, including analgesia, euphoria, and respiratory depression.[1][2]

### **Receptor Binding and Functional Activity**

In vitro studies have characterized the binding affinity and functional potency of **Butonitazene** at opioid receptors. It demonstrates a higher affinity and potency for the  $\mu$ -opioid receptor compared to the delta- and kappa-opioid receptors.[1] While its binding affinity at the  $\mu$ -opioid receptor is comparable to morphine, it is lower than that of fentanyl.[1] However, in terms of functional activity (agonist-stimulated G-protein activation), some studies suggest its potency is lower than etonitazene but it acts as a full agonist with efficacy comparable to etonitazene.[7] Other studies have shown that in rodent tail-withdrawal tests, **Butonitazene** is less potent than both morphine and fentanyl.[1]

## **Quantitative Pharmacological Data**

The following table summarizes key quantitative data on the pharmacological properties of **Butonitazene** in comparison to other well-known opioids.



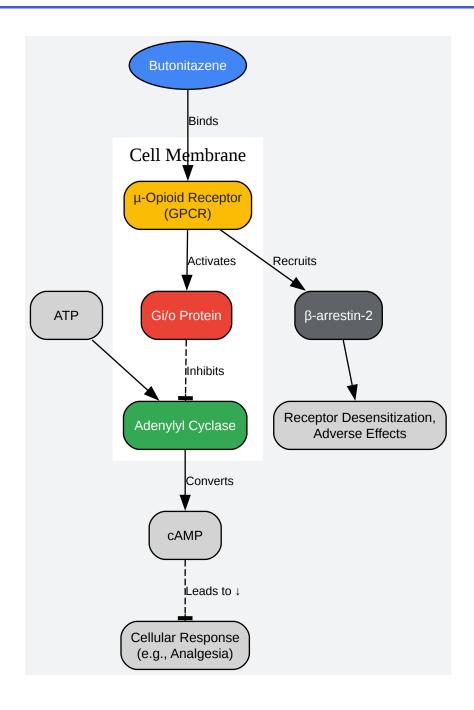
Compound	Receptor	Binding Affinity (K <sub>I</sub> , nM)	Potency (EC <sub>50</sub> , nM)	Efficacy (E <sub>max</sub> , %)	Reference(s
Butonitazene	μ (rat)	Similar to Morphine	2.32	101	[1][7]
Lower than Fentanyl	[1]				
δ (human)	Lower than Fentanyl/Mor phine	-	-	[1]	
к (human)	Lower than Fentanyl/Mor phine	-	-	[1]	_
Fentanyl	μ	1.255	-	-	[9]
Morphine	μ	-	-	-	
Etonitazene	μ	-	0.0398	106	[7]

Note: Data is compiled from various studies and experimental conditions may differ.

# **Signaling Pathway**

As a  $\mu$ -opioid receptor agonist, **Butonitazene** initiates intracellular signaling cascades upon binding to the receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7] Additionally, activation of the  $\mu$ -opioid receptor by **Butonitazene** involves interaction with  $\beta$ -arrestin-2, a protein that plays a role in receptor desensitization and internalization, and can also mediate some of the adverse effects associated with opioid use.[1]





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Caption: Simplified  $\mu$ -opioid receptor signaling pathway.

#### Conclusion

**Butonitazene** is a potent synthetic opioid of the benzimidazole class with a well-defined chemical structure and established synthesis pathways. Its high affinity and efficacy at the  $\mu$ -opioid receptor underscore its potent analgesic and psychoactive effects. The availability of reliable analytical methods is crucial for its detection in forensic and clinical settings. This guide



provides core technical information to aid researchers, scientists, and drug development professionals in understanding the fundamental chemical and pharmacological aspects of **Butonitazene**.

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